[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-(1H-pyrazol-4-yl)propan-1-amine
- 1-(4-methoxyphenyl)-2-(1H-pyrazol-4-yl)ethan-1-amine
- 1-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanamine
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-3-17-11-13(10-16-17)9-15-8-12-4-6-14(18-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3 |
InChI Key |
DTCMAUJKIFKJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.